2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a thiazole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Introduction of the Methoxy and Methyl Groups: Methoxy and methyl groups are introduced via alkylation reactions using methyl iodide and methanol in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving thiourea and α-haloketones under basic conditions.
Coupling of the Pyridine and Thiazole Rings: The final step involves coupling the pyridine and thiazole rings through an amide bond formation using acetic anhydride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in ethanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in inflammatory pathways.
Interacting with Receptors: Modulating the activity of receptors involved in pain and inflammation.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents on the pyridine or thiazole rings.
This compound: Similar in structure but with different functional groups such as hydroxyl or amino groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N3O3S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H15N3O3S/c1-8-4-10(17)11(19-3)6-16(8)7-12(18)15-13-14-5-9(2)20-13/h4-6H,7H2,1-3H3,(H,14,15,18) |
InChI Key |
IPNHBCNULINTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=NC=C(S2)C)OC |
Origin of Product |
United States |
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